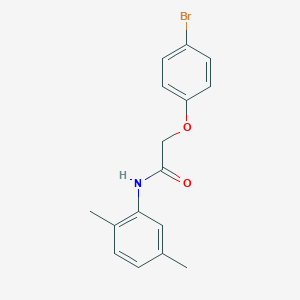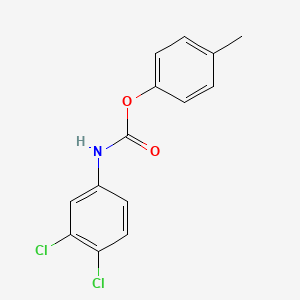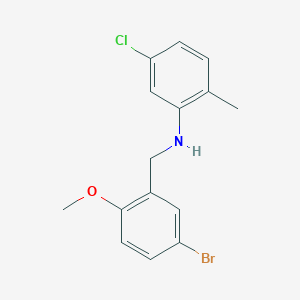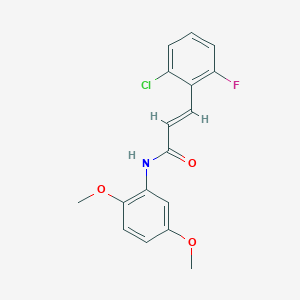
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine, also known as MBPP, is a piperazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MBPP has been reported to exhibit various pharmacological activities, including antipsychotic, antidepressant, and anxiolytic effects.
Wirkmechanismus
The exact mechanism of action of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is not fully understood. However, it has been suggested that 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine may act as a partial agonist at the 5-HT1A receptor and a dopamine D2 receptor antagonist. This dual mechanism of action may contribute to the antipsychotic and antidepressant effects of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine.
Biochemical and Physiological Effects:
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been shown to modulate various neurotransmitter systems, including serotonin, dopamine, and noradrenaline. Additionally, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been reported to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. These biochemical and physiological effects may contribute to the therapeutic effects of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is its broad range of pharmacological activities, which makes it a promising candidate for the treatment of various neuropsychiatric disorders. Additionally, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been shown to have a low toxicity profile in animal models. However, one of the limitations of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine. One of the areas of interest is the development of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine derivatives with improved pharmacological properties, such as increased solubility and selectivity for specific receptor subtypes. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine and its potential therapeutic applications in the treatment of neuropsychiatric disorders.
In conclusion, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is a promising compound with potential therapeutic applications in the treatment of various neuropsychiatric disorders. The synthesis method of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine is relatively simple and the compound exhibits a broad range of pharmacological activities. Further research is needed to fully understand the mechanism of action of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine and to develop derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine involves the reaction of 1-(2-methyl-2-buten-1-yl)piperazine with benzaldehyde in the presence of a catalyst. The reaction is carried out under reflux conditions with anhydrous ethanol as the solvent. The product is obtained in good yield and can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders, including schizophrenia, depression, and anxiety. In animal models, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects. Additionally, 1-(2-methyl-2-buten-1-yl)-4-phenylpiperazine has been reported to improve cognitive function and memory.
Eigenschaften
IUPAC Name |
1-[(E)-2-methylbut-2-enyl]-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-3-14(2)13-16-9-11-17(12-10-16)15-7-5-4-6-8-15/h3-8H,9-13H2,1-2H3/b14-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIKVFFRQRTXKP-LZWSPWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/CN1CCN(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)



![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791959.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)

![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)